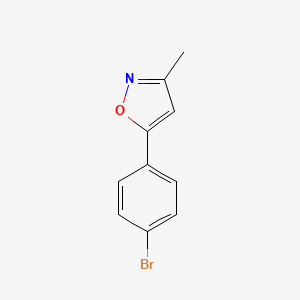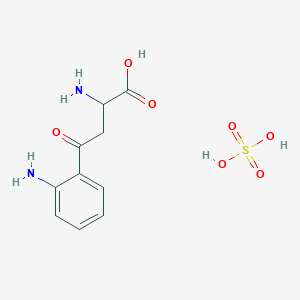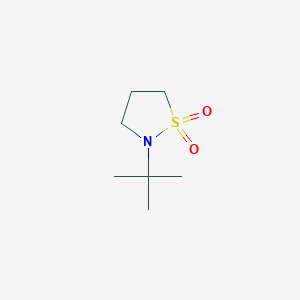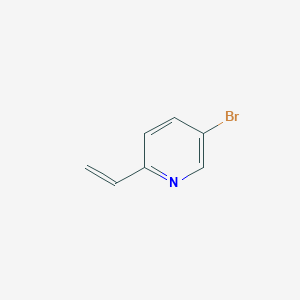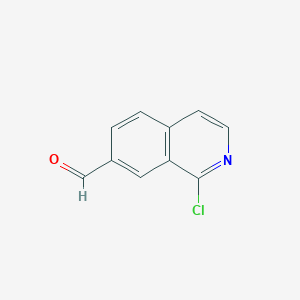
1-氯异喹啉-7-甲醛
描述
1-Chloroisoquinoline-7-carbaldehyde is a compound related to the chloroquinoline carbaldehydes family, which has been the subject of various studies due to its potential applications in organic and medicinal chemistry. Although the provided papers do not directly discuss 1-Chloroisoquinoline-7-carbaldehyde, they offer insights into the chemistry of related chloroquinoline carbaldehydes, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of chloroquinoline carbaldehydes typically involves the use of Vilsmeier's reagent, which is a powerful formylating agent. For instance, acetanilides have been converted into 2-chloroquinoline-3-carbaldehydes using Vilsmeier's reagent in phosphoryl chloride solution . A modified procedure using phosphorus pentachloride as a chlorinating agent has also been reported, which offers a convenient and efficient synthesis route . These methods could potentially be adapted for the synthesis of 1-Chloroisoquinoline-7-carbaldehyde by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chloroquinoline carbaldehydes is characterized by the presence of a quinoline ring system, which is a fused structure of benzene and pyridine rings, with a chloro substituent and an aldehyde group attached at specific positions. The exact position of these substituents can significantly influence the reactivity and properties of the compound. For example, the interaction of 2-chloroquinoline-3-carbaldehydes with various reagents leads to the formation of different heterocyclic systems . The position of the chloro and aldehyde groups in 1-Chloroisoquinoline-7-carbaldehyde would similarly dictate its reactivity and potential for forming fused or binary heterocyclic systems.
Chemical Reactions Analysis
Chloroquinoline carbaldehydes undergo a variety of chemical reactions. They can react with hydrazines to form hydrazone derivatives or undergo intramolecular cyclization to yield pyrazoloquinolines . The chloro and aldehyde groups can participate in nucleophilic substitution reactions or condensation reactions with various nucleophiles . These reactions are often used to synthesize biologically active compounds. The reactivity of 1-Chloroisoquinoline-7-carbaldehyde would be expected to follow similar pathways, allowing for the synthesis of a range of heterocyclic compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline carbaldehydes are influenced by their molecular structure. The presence of electron-withdrawing groups such as the chloro and aldehyde functionalities can affect the compound's polarity, solubility, and reactivity. For example, the synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves a series of reactions that highlight the compound's reactivity and the influence of substituents on its properties . The physical properties such as melting point, boiling point, and solubility of 1-Chloroisoquinoline-7-carbaldehyde would be determined by its specific molecular structure and substituents.
科学研究应用
-
Mn-Catalyzed Cross-Coupling with Aryl- and Alkylmagnesium Halides
- Application : This reaction is used to form carbon-carbon bonds, a key step in the synthesis of various organic compounds .
- Method : The 1-Chloroisoquinoline is reacted with aryl- or alkylmagnesium halides in the presence of a manganese catalyst .
- Results : The product of this reaction can be used as a building block in the synthesis of more complex organic molecules .
-
Pd-Catalyzed Cross-Coupling with Heteroaryl Boronic Acids and Esters
- Application : This reaction is used to form carbon-carbon bonds between different aromatic compounds .
- Method : The 1-Chloroisoquinoline is reacted with heteroaryl boronic acids or esters in the presence of a palladium catalyst .
- Results : The product of this reaction can be used as a building block in the synthesis of various organic compounds, including pharmaceuticals .
-
Homocoupling Reaction to Yield Bis-Isoquinoline
-
Preparation of New Aminoisoquinolinylurea Derivatives
-
Control of Storage Age and Stability of Unstable Boronic Acids
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
属性
IUPAC Name |
1-chloroisoquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIICCQLUDZKLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611278 | |
| Record name | 1-Chloroisoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-7-carbaldehyde | |
CAS RN |
223671-53-2 | |
| Record name | 1-Chloro-7-isoquinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloroisoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)

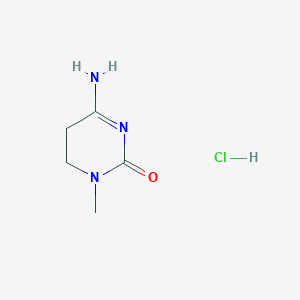

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)

